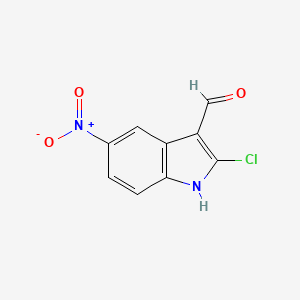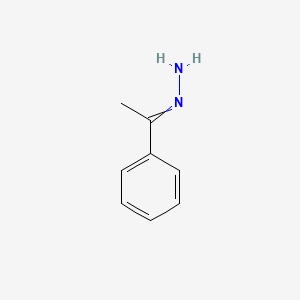
5-(3-Methoxycarbonylphenyl)-furan-2-carboxylic acid
Descripción general
Descripción
5-(3-Methoxycarbonylphenyl)furan-2-carboxylic acid is an organic compound with the molecular formula C13H10O5. It features a furan ring substituted with a methoxycarbonyl group and a carboxylic acid group, making it a versatile molecule in organic synthesis and various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methoxycarbonylphenyl)furan-2-carboxylic acid typically involves the reaction of methyl 5-methylfuran-2-carboxylate with appropriate reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts .
Industrial Production Methods
Industrial production of this compound can be achieved through a retrofit process that utilizes feedstocks comprised of furoates. For example, methyl 5-methylfuran-2-carboxylate can be converted to 5-(3-methoxycarbonylphenyl)furan-2-carboxylic acid in high yield .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Methoxycarbonylphenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The furan ring and the phenyl group can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
5-(3-Methoxycarbonylphenyl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(3-methoxycarbonylphenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring and the functional groups present in the molecule allow it to participate in various biochemical reactions, influencing cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-(3-Hydroxyphenyl)furan-2-carboxylic acid: This compound features a hydroxyl group instead of a methoxycarbonyl group.
5-(3-Aminophenyl)furan-2-carboxylic acid: This compound has an amino group in place of the methoxycarbonyl group.
Uniqueness
5-(3-Methoxycarbonylphenyl)furan-2-carboxylic acid is unique due to its combination of a furan ring with both a methoxycarbonyl group and a carboxylic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
874999-81-2 |
|---|---|
Fórmula molecular |
C13H10O5 |
Peso molecular |
246.21 g/mol |
Nombre IUPAC |
5-(3-methoxycarbonylphenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C13H10O5/c1-17-13(16)9-4-2-3-8(7-9)10-5-6-11(18-10)12(14)15/h2-7H,1H3,(H,14,15) |
Clave InChI |
VQHMVSOPNCHNBW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid](/img/structure/B8793641.png)
![7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8793649.png)




![Ethyl 2-[(4-fluorophenyl)methylamino]acetate](/img/structure/B8793668.png)


![3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B8793710.png)
